
Dibenz(a,h)anthracene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenz(a,h)anthracene-1,2-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of the dibenz(a,h)anthracene structure. The compound is of significant interest in scientific research due to its potential biological effects and its role in the study of PAH metabolism and toxicity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenz(a,h)anthracene-1,2-diol typically involves the hydroxylation of dibenz(a,h)anthracene. One common method is the catalytic oxidation of dibenz(a,h)anthracene using osmium tetroxide (OsO₄) as the oxidizing agent. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions to yield the diol product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Dibenz(a,h)anthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon or partially reduced intermediates.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives such as quinones, reduced hydrocarbons, and various substituted aromatic compounds.
科学研究应用
Dibenz(a,h)anthracene-1,2-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism and reactivity of PAHs.
Biology: The compound is investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Research focuses on its potential role in carcinogenesis and its effects on cellular processes.
Industry: It is used in the development of analytical methods for detecting and quantifying PAHs in environmental samples.
作用机制
The mechanism of action of dibenz(a,h)anthracene-1,2-diol involves its metabolic activation to reactive intermediates. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s effects are mediated through the formation of DNA adducts and the subsequent activation of cellular pathways involved in DNA repair, apoptosis, and cell cycle regulation.
相似化合物的比较
Similar Compounds
Dibenz(a,h)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-diol: Another PAH derivative with similar metabolic pathways and biological effects.
Chrysene-1,2-diol: A structurally related compound with comparable reactivity and toxicity.
Uniqueness
Dibenz(a,h)anthracene-1,2-diol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. Its study provides insights into the metabolic activation and detoxification of PAHs, contributing to the understanding of their carcinogenic mechanisms.
属性
CAS 编号 |
124027-77-6 |
|---|---|
分子式 |
C22H14O2 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
naphtho[8,7-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H14O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,23-24H |
InChI 键 |
LIUQDWBKHRLZRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(=C(C=C5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



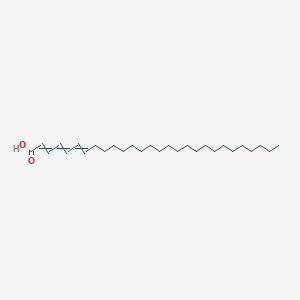
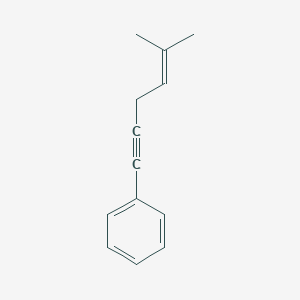
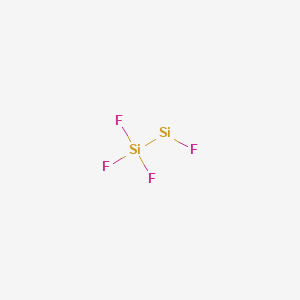
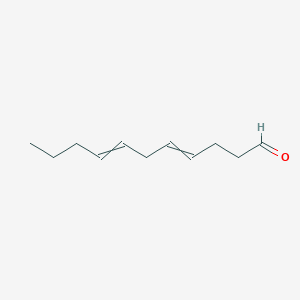

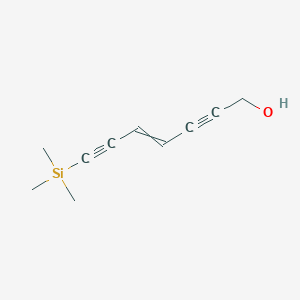

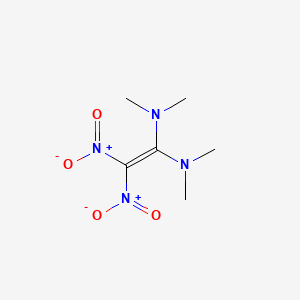
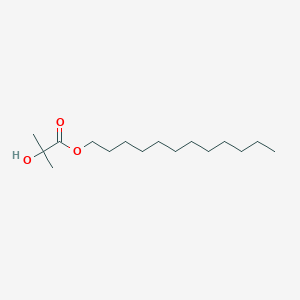
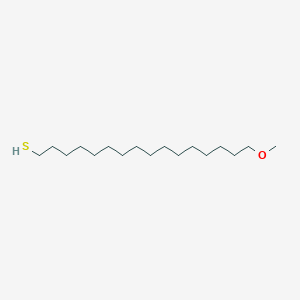
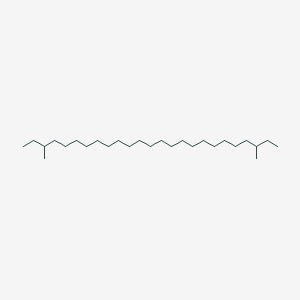
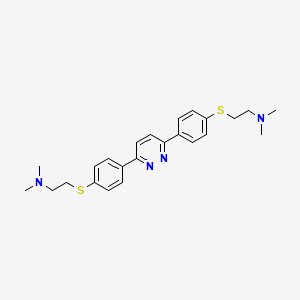
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
